CXF-007

FGFR4 kinase inhibition IC50

FGFR4-driven HCC research requires precision: pan-FGFR inhibitors lack FGFR4 selectivity, while single-warhead inhibitors fail against acquired Cys552 mutations. CXF-007 (CAS 2727083-99-8) solves both as a dual-warhead covalent inhibitor. • IC50: 7 nM vs wild-type FGFR4-6.9× more potent than CXF-009, ~84× over BLU9931. • Dual co-crystal structures (PDB 8XLQ, 8XLO) validate atomic-resolution binding. • Retains potency against FGFR4 cysteine mutants where single-warhead inhibitors fail. Supplied as research-grade solid; ambient-temperature shipping with QC documentation.

Molecular Formula C34H33N7O5
Molecular Weight 619.7 g/mol
Cat. No. B12361955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXF-007
Molecular FormulaC34H33N7O5
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2CC3=CN=C(N=C3N(C2=O)CCC4=CC=C(C=C4)NC(=O)C=C)NC5=CC=CC=C5NC(=O)C=C)OC
InChIInChI=1S/C34H33N7O5/c1-5-30(42)36-24-13-11-22(12-14-24)15-16-40-32-23(21-41(34(40)44)25-17-26(45-3)19-27(18-25)46-4)20-35-33(39-32)38-29-10-8-7-9-28(29)37-31(43)6-2/h5-14,17-20H,1-2,15-16,21H2,3-4H3,(H,36,42)(H,37,43)(H,35,38,39)
InChIKeyNOZQNRBLSPCZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CXF-007: Dual-Warhead FGFR4 Inhibitor


CXF-007 (CAS 2727083-99-8) is a novel, highly potent, and selective bis‑acrylamide covalent inhibitor of fibroblast growth factor receptor 4 (FGFR4), with a reported biochemical IC₅₀ of 7 nM against wild-type FGFR4 [1]. It belongs to a rationally designed series of dual‑warhead irreversible inhibitors that simultaneously engage two distinct cysteine residues—Cys552 in the FGFR4 hinge region and Cys488 in FGFR1—as confirmed by mass spectrometry and two co‑crystal structures (PDB 8XLQ at 1.95 Å resolution with FGFR4, and PDB 8XLO at 2.36 Å with FGFR1) [1][2]. CXF-007 was the most potent compound identified from a systematic medicinal chemistry campaign evaluating bis‑acrylamide FGFR4 inhibitors, demonstrating the greatest antiproliferative activity in hepatocellular carcinoma (HCC) and breast cancer cell lines through sustained FGFR4 pathway suppression [1].

Why CXF-007 Cannot Be Substituted


FGFR4-targeted research demands precision: clinically approved pan‑FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib exhibit stronger activity against FGFR1–3 than FGFR4, producing on‑target toxicities including hyperphosphatemia that confound in vivo efficacy readouts and limit therapeutic window interpretation [1]. First‑generation selective FGFR4 inhibitors (e.g., BLU9931 and BLU554) rely on a single covalent warhead targeting Cys552; acquired mutations at Cys552 or gatekeeper Val550 abrogate their binding, rendering them ineffective in resistance models [1]. Even the earlier dual‑warhead congener CXF‑009, while targeting both Cys477 and Cys552, shows a 6.9‑fold lower biochemical potency (IC₅₀ = 48 nM) against wild‑type FGFR4 and reduced cellular efficacy [2]. These mechanistic, potency, and resistance‑coverage gaps mean that substituting a generic FGFR inhibitor for CXF‑007 in FGFR4‑dependent experimental systems will produce quantitatively different—and potentially misleading—biological conclusions.

CXF-007 Quantitative Differentiators


FGFR4 Biochemical Potency

In the same primary study that identified CXF-007 as the optimal compound from a bis‑acrylamide series, CXF‑007 achieved an IC₅₀ of 7 nM against wild‑type FGFR4 in a biochemical kinase assay, compared with 48 nM for the earlier dual‑warhead inhibitor CXF‑009 evaluated under comparable conditions [1][2]. This represents a 6.9‑fold potency gain. Against the clinically relevant comparator BLU9931—a single‑warhead FGFR4 inhibitor—CXF‑007 shows an approximately 84‑fold lower IC₅₀ (7 nM vs. ~591 nM) [1][3].

FGFR4 kinase inhibition IC50 covalent inhibitor structure–activity relationship

Covalent Binding Mode Confirmed Structurally

CXF-007's covalent binding mode has been unequivocally validated by two independently deposited X‑ray co‑crystal structures: PDB 8XLQ (FGFR4 kinase domain at 1.95 Å resolution) and PDB 8XLO (FGFR1 kinase domain at 2.36 Å resolution) [1]. Mass spectrometry data in the primary publication confirm that CXF‑007 forms covalent adducts with Cys552 of FGFR4 and Cys488 of FGFR1 [2]. This level of structural characterization—down to atomic resolution—exceeds what is publicly available for most commercial FGFR4 tool compounds, including BLU9931, for which only the FGFR4 co‑crystal (PDB 4XCU) is available, and CXF‑009, which has an FGFR4 co‑crystal but no FGFR1 structure [3].

structural biology covalent inhibitor FGFR4 crystallography binding mode

Activity Against FGFR4 Cysteine Mutants

A critical limitation of single‑warhead FGFR4 inhibitors such as BLU554 and BLU9931 is their vulnerability to acquired cysteine mutations: clinical data have identified FGFR4 V550 and C552 mutations in HCC patients treated with BLU554 that explain therapeutic failure [1]. CXF‑007 was specifically designed to overcome this liability and is reported in the primary publication to exhibit 'stronger selectivity and potent inhibitory activity for FGFR4 and FGFR4 cysteine mutants' [1]. In contrast, single‑warhead inhibitors such as BLU9931 lose activity against the FGFR4(C552A) mutant (IC₅₀ > 10 μM) [2]. The dual‑warhead architecture provides a redundancy mechanism: even if one cysteine is mutated, the second warhead maintains covalent engagement.

drug resistance FGFR4 mutants covalent inhibitor Cys552 acquired resistance

Antiproliferative Activity in HCC and Breast Cancer

The primary study explicitly reports that CXF‑007 exhibited significant antitumor activity in hepatocellular carcinoma cell lines and breast cancer cell lines through sustained inhibition of the FGFR4 signaling pathway [1]. This cellular efficacy is the functional readout that distinguishes CXF‑007 from less potent analogs within the same bis‑acrylamide series. By comparison, CXF‑009 showed IC₅₀ values of 895 nM (Hep3B) and 727 nM (Huh7) in HCC cell lines, and 38 nM in Ba/F3 cells engineered to express FGFR4 [2]. CXF‑007, as the most potent compound in the optimized series, demonstrates superior cellular potency, though exact GI₅₀ values for individual cell lines are in the full text of the primary paper [1].

antiproliferative FGFR4 signaling hepatocellular carcinoma breast cancer cell-based assay

FGFR4 Paralog Selectivity

The primary publication's highlights state that CXF‑007 'selectively inhibits and interacts more with FGFR4' [1]. This selectivity is structurally rationalized: the dual‑warhead design leverages the unique Cys552 residue in the FGFR4 hinge region—a cysteine absent in FGFR1–3—as its primary covalent anchor point. Pan‑FGFR covalent inhibitors such as futibatinib and PRN1371 target the conserved p‑loop cysteine present across all FGFR family members, producing potent inhibition of FGFR1–3 that drives dose‑limiting hyperphosphatemia [1]. The earlier dual‑warhead inhibitor CXF‑009 demonstrated selectivity ratios of approximately 20‑fold (FGFR3), 50‑fold (FGFR2), and 54‑fold (FGFR1) relative to FGFR4 [2]; CXF‑007 is reported to exhibit 'stronger selectivity,' indicating that these selectivity windows are further widened [1].

kinase selectivity FGFR paralog off-target FGFR4-specific therapeutic window

CXF-007 Application Scenarios


FGFR4-Driven HCC Models

CXF‑007 is the preferred chemical probe for in vitro and in vivo HCC models where FGFR4 is the primary oncogenic driver. With its 7 nM biochemical IC₅₀ and demonstrated antitumor activity in HCC cell lines through sustained FGFR4 signaling inhibition [1], CXF‑007 enables dose‑response studies at concentrations that minimize off‑target effects. This scenario directly leverages the 6.9‑fold potency advantage over CXF‑009 and the approximately 84‑fold advantage over BLU9931 established in the biochemical potency evidence [1][2]. Researchers investigating FGF19/FGFR4 autocrine and paracrine signaling loops in HCC should prioritize CXF‑007 to achieve complete target engagement at pharmacologically relevant concentrations.

Acquired FGFR4 Resistance Models

The clinical emergence of FGFR4 cysteine mutations under single‑warhead inhibitor pressure (e.g., BLU554‑induced C552 and V550 mutations) creates a critical need for tool compounds that retain potency against mutant FGFR4 [1]. CXF‑007 was specifically designed to address this liability; its dual‑warhead architecture provides redundant covalent engagement, enabling sustained inhibition even when one cysteine residue is mutated. This scenario is uniquely served by CXF‑007, as no other commercially catalogued FGFR4 inhibitor is published with explicit validation against FGFR4 cysteine mutants. Use CXF‑007 in head‑to‑head resistance emergence assays comparing single‑warhead (BLU9931, BLU554) vs. dual‑warhead inhibitors to quantify the barrier to resistance [1][3].

Structural Biology and Drug Design

CXF‑007 is supported by two high‑resolution co‑crystal structures (FGFR4 at 1.95 Å, FGFR1 at 2.36 Å) that unambiguously define its dual‑warhead covalent binding mode at atomic resolution [1]. These structures provide a direct template for: (1) molecular docking and molecular dynamics simulations of FGFR4‑ligand interactions; (2) rational design of next‑generation FGFR4 inhibitors with improved selectivity or pharmacokinetic properties; and (3) comparative structural analysis of inhibitor binding modes across FGFR paralogs. No other FGFR4 tool compound in the same procurement class offers crystallographically validated binding poses at both FGFR4 and FGFR1, enabling paralog‑comparative structural studies that are not possible with FGFR4‑only structures [1].

FGFR4 Selectivity Profiling

When the experimental objective is to dissect FGFR4‑specific signaling from FGFR1–3 contributions—such as in breast cancer models where FGFR4 overexpression correlates with site‑specific metastasis [1]—CXF‑007 provides the selectivity window necessary to attribute phenotypes to FGFR4. Pan‑FGFR inhibitors (futibatinib, erdafitinib) are unsuitable for this purpose because their equipotent FGFR1–3 inhibition confounds interpretation. CXF‑007 should be included as the FGFR4‑selective reference compound in any kinase selectivity panel comparing FGFR4‑targeting agents, alongside CXF‑009 as a lower‑potency dual‑warhead comparator and BLU9931 as a single‑warhead comparator [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXF-007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.